4-fluorobenzaldehyde (4-fluorobenzylidene)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluorobenzaldehyde (4-fluorobenzylidene)hydrazone is a useful research compound. Its molecular formula is C14H10F2N2 and its molecular weight is 244.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 244.08120465 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Fluorobenzaldehyde (4-fluorobenzylidene)hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, antifungal, and anticancer properties. The data presented here is derived from various studies that highlight the compound's efficacy and potential applications.

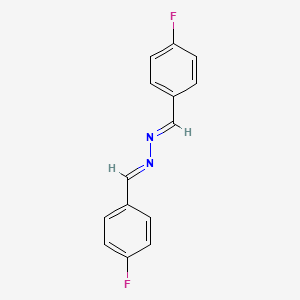

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a hydrazone linkage that is crucial for its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of hydrazones derived from fluorinated benzaldehydes, including 4-fluorobenzaldehyde derivatives.

- Activity Against Bacteria : A review highlighted that compounds similar to 4-fluorobenzaldehyde hydrazone exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with fluorinated moieties showed significant activity against Staphylococcus aureus and Escherichia coli, with some demonstrating potency comparable to standard antibiotics like kanamycin .

| Compound | Bacterial Target | Activity Level |

|---|---|---|

| 4-Fluorobenzaldehyde Hydrazone | E. coli | Comparable to Kanamycin |

| S. aureus | Moderate | |

| Bacillus subtilis | Moderate |

Antifungal Activity

The antifungal properties of hydrazones have also been explored, particularly their effectiveness against phytopathogenic fungi.

- Inhibition of Fungal Growth : Research indicated that derivatives of 4-fluorobenzaldehyde showed promising antifungal activity against species such as Botrytis cinerea and Sclerotinia sclerotiorum. The compounds were effective at low concentrations, with IC50 values ranging from 0.5 to 1.8 µg/mL .

| Fungal Species | IC50 Value (µg/mL) |

|---|---|

| Botrytis cinerea | 0.5 |

| Sclerotinia sclerotiorum | 1.8 |

Anticancer Activity

The anticancer potential of 4-fluorobenzaldehyde hydrazone has been evaluated in various cancer cell lines.

- Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against leukemia cell lines, with IC50 values indicating strong activity. For example, one study reported an IC50 value of approximately 0.43 µM against leukemia cells .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Leukemia (L-SR) | 0.43 |

| Breast Cancer (MCF-7) | Moderate |

The biological activities of 4-fluorobenzaldehyde hydrazone are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies suggest that hydrazones can inhibit key enzymes involved in cancer progression and bacterial growth, such as cyclin-dependent kinases (CDK) and various receptor tyrosine kinases (RTKs). Molecular docking studies indicated strong binding interactions with ATP-binding sites in these enzymes .

Case Studies

- Antibacterial Efficacy : A comparative study on the antibacterial effects of several hydrazones found that those containing fluorinated groups had enhanced activity against resistant strains of bacteria, suggesting a potential for developing new antibiotics .

- Antifungal Applications : A field study demonstrated the effectiveness of 4-fluorobenzaldehyde derivatives in protecting crops from fungal infections, highlighting their agricultural relevance .

- Cancer Treatment Research : Clinical trials are underway to assess the safety and efficacy of hydrazone derivatives in cancer therapies, particularly for leukemia and breast cancer treatment .

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of fluorinated hydrazones, including 4-fluorobenzaldehyde derivatives. Research indicates that these compounds exhibit varying degrees of antibacterial activity against common pathogens such as E. coli and S. aureus. For instance, a study found that certain 4-fluorophenol-based hydrazones showed significant antibacterial effects comparable to standard antibiotics like kanamycin .

Table 1: Antibacterial Activity of 4-Fluorobenzaldehyde Derivatives

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 4-Fluorobenzaldehyde Hydrazone | Moderate | Strong |

| 4-Fluorophenol Hydrazone | Comparable to Kanamycin | 1.9-fold lower than standard |

1.2 MAO Enzyme Inhibition

Another significant application is in the development of monoamine oxidase (MAO) inhibitors, which are crucial for treating depression and other mood disorders. Studies have synthesized various hydrazone derivatives from 4-fluorobenzaldehyde, demonstrating their potential as selective and reversible MAO-A inhibitors with reduced side effects compared to traditional irreversible inhibitors .

Radiopharmaceuticals

2.1 PET Imaging

4-Fluorobenzaldehyde has been utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For example, a study described the conjugation of 4-fluorobenzaldehyde to HYNIC-functionalized peptides for imaging pancreatic insulin secretion in diabetic models . This application is critical for understanding metabolic diseases and developing targeted therapies.

Case Study: PET Imaging Using [18F]Exendin

- Objective: Evaluate pancreatic function using radiolabeled peptides.

- Method: Conjugation of [18F]4-fluorobenzaldehyde with peptide derivatives.

- Results: Successful imaging of insulin secretion in diabetic rats, providing insights into disease mechanisms.

Synthetic Applications

3.1 Photoredox Catalysis

The compound also plays a role in photoredox catalysis, where it acts as an acceptor for nucleophilic radicals. This application is particularly relevant in organic synthesis, allowing for the generation of complex molecules under mild conditions .

Table 2: Summary of Synthetic Reactions Involving 4-Fluorobenzaldehyde Hydrazone

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Photoredox conditions | Variable |

| Hydrazone Formation | Reflux with phenylhydrazine | High |

Chemical Reactions Analysis

Condensation Reactions

The hydrazone participates in nucleophilic alkylation and cyclocondensation reactions:

Table 1: Alkylation of N-(4-Fluorobenzylidene)isonicotinohydrazide

| Alkylating Agent | Conditions | Yield (Conventional) | Yield (Ultrasound) | Time Reduction |

|---|---|---|---|---|

| Methyl iodide | EtOH, 72 h | 83% | 90% | 12 h → 72 h |

| Ethyl iodide | EtOH, 72 h | 85% | 92% | 12 h → 72 h |

| Propyl iodide | EtOH, 72 h | 87% | 94% | 14 h → 72 h |

Key findings :

-

Ultrasound irradiation accelerates reaction rates by 5–6× while improving yields by 7–9% .

-

Fluorine’s inductive effect stabilizes the transition state during alkylation .

Reduction to Amines

Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone to 4-fluorobenzylamine derivatives:

-

Conditions : 10 atm H₂, 50°C, 12 h.

-

Yield : 92% with >99% selectivity.

Cyclization to Heterocycles

Under acidic conditions (HCl/EtOH), the hydrazone undergoes cyclization to form 1,3,4-oxadiazoles :

Dynamic Covalent Hydrazone Exchange

In materials science, the compound exhibits pH-responsive dynamic behavior :

Table 2: Hydrazone Exchange Kinetics

| Conditions | % 4-Fluorobenzaldehyde Released | Time (h) | Conversion Efficiency |

|---|---|---|---|

| CF₃CO₂H (24.7 mM), 50°C | 91% | 16 | 100% after 35 h |

| No catalyst, 25°C | <5% | 24 | Negligible |

Mechanistic insight :

-

Trifluoroacetic acid catalyzes hydrazone dissociation via protonation of the imine nitrogen .

-

Equilibrium shifts toward free aldehyde under acidic conditions, enabling reversible assembly .

Hydrolytic Stability

-

Aqueous stability : <5% decomposition in neutral water over 24 h at 25°C .

-

Acid-catalyzed hydrolysis : Complete decomposition to 4-fluorobenzaldehyde and hydrazine within 1 h at pH 2.

Thermal Stability

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9+,18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTBHQBRLYYAGY-BEQMOXJMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.